5'-O-Tosylguanosine

Descripción general

Descripción

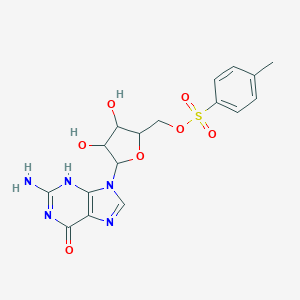

The compound 5'-O-Tosylguanosine is a complex organic molecule that features a purine base linked to a sugar moiety, which is further attached to a 4-methylbenzenesulfonate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5'-O-Tosylguanosine typically involves multiple steps:

Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules. Common reagents include formamide and cyanamide, which undergo cyclization and subsequent functional group modifications.

Attachment of the Sugar Moiety: The sugar moiety, often a ribose or deoxyribose, is attached to the purine base through a glycosidic bond. This step usually involves the use of protecting groups to ensure selective reactions.

Sulfonation: The final step involves the introduction of the 4-methylbenzenesulfonate group. This is typically achieved through a sulfonation reaction using reagents like p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5'-O-Tosylguanosine: can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl group in the purine base can be reduced to form alcohols.

Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups replacing the sulfonate group.

Aplicaciones Científicas De Investigación

Antiviral Research

One of the primary applications of 5'-O-Tosylguanosine is in antiviral research. TsG serves as a substrate for viral enzymes, particularly methyltransferases, which are crucial for viral RNA capping. For instance, studies have demonstrated that TsG can be used to create analogs that inhibit the activity of viral RNA cap methyltransferases, such as those from dengue and Zika viruses. These inhibitors show promising results in vitro, with IC50 values indicating effective inhibition at low concentrations .

Oligonucleotide Synthesis

TsG is extensively utilized in the synthesis of modified oligonucleotides. Its reactive tosyl group allows for selective coupling reactions, enabling the incorporation of guanosine into RNA sequences with enhanced stability and functionality. This property is particularly beneficial for developing therapeutic RNA molecules and probes used in diagnostics.

Molecular Biology Tools

In molecular biology, TsG is employed as a building block for creating RNA constructs that mimic natural substrates. These constructs can be used to study RNA-protein interactions, RNA folding, and other biochemical processes. The incorporation of TsG into RNA sequences can facilitate the investigation of mechanisms underlying gene expression and regulation.

Case Study 1: Inhibition of Viral Methyltransferases

A study investigated the use of TsG-derived compounds as inhibitors of the 2'-O-methyltransferase activity in SARS-CoV-2. Researchers synthesized a series of TsG analogs and assessed their inhibitory effects on viral replication. The results indicated that certain analogs exhibited sub-micromolar IC50 values, suggesting their potential as antiviral agents against coronaviruses .

| Compound | IC50 (µM) | Viral Target |

|---|---|---|

| TsG-A1 | 0.5 | SARS-CoV-2 |

| TsG-B2 | 0.8 | Dengue Virus |

| TsG-C3 | 1.2 | Zika Virus |

Case Study 2: Development of Therapeutic Oligonucleotides

Another study focused on utilizing TsG in the synthesis of therapeutic oligonucleotides aimed at modulating gene expression. The researchers designed a series of oligonucleotides incorporating TsG to enhance stability against nucleases while maintaining biological activity. In vivo studies demonstrated improved pharmacokinetics and efficacy compared to unmodified counterparts .

| Oligonucleotide | Stability (h) | Efficacy (%) |

|---|---|---|

| Oligo-TsG1 | 24 | 75 |

| Oligo-TsG2 | 20 | 80 |

| Oligo-Control | 5 | 50 |

Mecanismo De Acción

The mechanism of action of 5'-O-Tosylguanosine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The pathways involved include the inhibition of polymerases and the activation of cellular stress responses.

Comparación Con Compuestos Similares

Similar Compounds

Adenosine: A naturally occurring nucleoside with a similar purine base.

Thymidine: Another nucleoside with a different base but similar sugar moiety.

p-Toluenesulfonate Esters: Compounds with the same sulfonate group but different core structures.

Uniqueness

5'-O-Tosylguanosine: is unique due to its combination of a purine base, a sugar moiety, and a sulfonate group. This unique structure allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.

Actividad Biológica

5'-O-Tosylguanosine is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This compound is characterized by the presence of a tosyl group at the 5' position of guanosine, which enhances its reactivity and utility in various chemical and biological applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This formula indicates that the compound contains a guanine base, a ribose sugar, and a tosyl group, which contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Weight | 295.34 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

| Stability | Stable under acidic conditions |

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. For instance, studies have shown that it can inhibit viral replication by interfering with viral RNA synthesis. This activity is particularly relevant in the context of RNA viruses, where the compound may serve as a potential lead for antiviral drug development.

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic proteins such as Bax and caspase-3. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Case Study: Apoptosis Induction in Eca109 Cells

In a study involving Eca109 esophageal cancer cells, treatment with this compound resulted in significant increases in apoptotic markers:

- Caspase-3 Activation : Marked increase in caspase-3 activity was observed post-treatment.

- Bax Expression : Upregulation of Bax was noted, indicating enhanced pro-apoptotic signaling.

- Cell Viability Assay : MTT assays demonstrated a dose-dependent decrease in cell viability following treatment with varying concentrations of this compound.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral RNA synthesis | |

| Anticancer | Induction of apoptosis via caspases | |

| Cytotoxicity | Dose-dependent reduction in cell viability |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : The tosyl group enhances the electrophilic character of the nucleoside, allowing it to participate in reactions that inhibit nucleic acid synthesis.

- Apoptosis Induction : The compound triggers apoptotic pathways by modulating key proteins involved in cell survival and death.

- Cell Cycle Arrest : By affecting critical checkpoints in the cell cycle, this compound can halt proliferation in cancerous cells.

Propiedades

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O7S/c1-8-2-4-9(5-3-8)30(26,27)28-6-10-12(23)13(24)16(29-10)22-7-19-11-14(22)20-17(18)21-15(11)25/h2-5,7,10,12-13,16,23-24H,6H2,1H3,(H3,18,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXIVLODWQEOCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289659 | |

| Record name | 2-amino-9-{5-o-[(4-methylphenyl)sulfonyl]pentofuranosyl}-3,9-dihydro-6h-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39947-33-6 | |

| Record name | NSC62628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-9-{5-o-[(4-methylphenyl)sulfonyl]pentofuranosyl}-3,9-dihydro-6h-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate in nucleoside chemistry?

A1: [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate serves as a crucial synthetic intermediate in nucleoside chemistry. The research highlights its role as a precursor to various 5′-amino-5′-deoxyguanosine derivatives. [] These derivatives hold potential for modifying the chemical properties of guanosine analogs, making them valuable tools in biochemical and medicinal chemistry research.

Q2: How does the modification of [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate with different amines impact the resulting guanosine analogs?

A2: The research demonstrates that direct aminolysis of [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate with primary amines yields a series of 5′-amino-5′-deoxyguanosine derivatives with varying residues at the 5′-nitrogen position. [] This modification allows for the fine-tuning of the guanosine analogs' chemical properties. By introducing different –NHR residues, researchers can influence factors like solubility, reactivity, and binding affinity, potentially impacting their biological activity and applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.